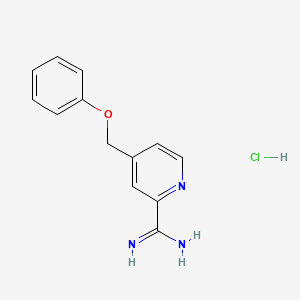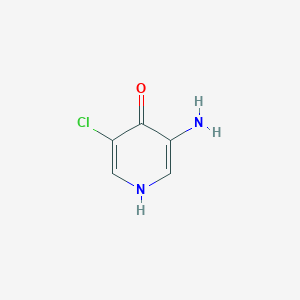
5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which is attached to the oxazole ring at the 5-position, and a carboxylic acid group at the 4-position. The molecular formula of this compound is C11H8FNO4, and it has a molecular weight of 237.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with glycine in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Similar structure but with a methoxy group instead of a fluoro group.
5-(3-Nitrophenyl)oxazole-4-carboxylic acid: Contains a nitro group instead of a fluoro and methoxy group.
5-(2-Fluorophenyl)oxazole-4-carboxylic acid: Similar structure but with the fluoro group at a different position on the phenyl ring.
Uniqueness
The presence of both fluoro and methoxy groups on the phenyl ring of 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C11H8FNO4 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4/c1-16-8-3-2-6(4-7(8)12)10-9(11(14)15)13-5-17-10/h2-5H,1H3,(H,14,15) |
InChI Key |
GBZYPFTWEZSFLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)


![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)



![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)

![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
